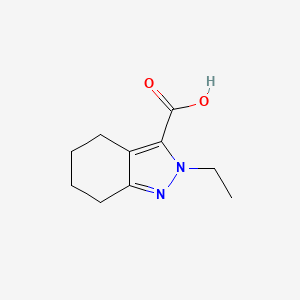

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWGJKUOJHNXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32275-62-0 | |

| Record name | 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with cyclohexanone to form the hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the indazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models, suggesting its possible application in inflammatory disease treatments.

Pharmaceutical Applications

The unique structure of this compound makes it a valuable building block in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Development | Used as a scaffold for designing new drugs targeting various diseases. |

| Synthetic Intermediates | Serves as an intermediate in the synthesis of more complex organic compounds. |

| Research Tools | Utilized in biochemical assays to study specific biological pathways. |

Case Studies

- Antimicrobial Research : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against resistant bacterial strains. Results indicated significant inhibition of growth at certain concentrations.

- Neuroprotection Study : A recent investigation highlighted the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta plaque formation and improve cognitive function.

- Anti-inflammatory Effects : Research published in Phytotherapy Research demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural analogs, highlighting substituent effects, physicochemical properties, and applications:

Key Insights from Structural Comparisons

Substituent Effects on Physicochemical Properties: Ethyl vs. Methyl: The ethyl-substituted compound (194.23 g/mol) has a higher molecular weight and CCS values compared to the methyl analog (180.20 g/mol), suggesting increased hydrophobicity and steric bulk .

Positional Isomerism :

- The 5-ethyl isomer (CAS: 856437-81-5) shares the same molecular formula as the 2-ethyl compound but differs in substituent placement, which could affect hydrogen bonding and solubility .

Commercial Availability and Applications :

- The 2-ethyl derivative is widely available (e.g., BLD Pharm Ltd.), whereas analogs like the cyclopropylmethyl variant are discontinued, limiting their practical use .

- The 5,5-dimethyl analog (CAS: 1342547-91-4) is marketed for high-throughput screening, emphasizing its role in fragment-based drug design .

Hazard Profiles :

- The methyl-substituted compound carries a H317 warning (skin sensitization), while the unsubstituted analog lacks significant hazard data, highlighting the impact of alkyl groups on safety profiles .

Actividad Biológica

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS Number: 32275-62-0) is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its anti-inflammatory properties and other pharmacological effects.

Structural Information

The molecular formula of this compound is C10H14N2O2. The compound features a tetrahydroindazole core with a carboxylic acid functional group. Its structure can be represented as follows:

- Molecular Structure :

- SMILES : CCN1C(=C2CCCCC2=N1)C(=O)O

- InChI : InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h2-6H2,1H3,(H,13,14)

Synthesis

The synthesis of this compound typically involves condensation reactions between phenylhydrazine and appropriate carbonyl compounds. Various synthetic methodologies have been explored to optimize yield and purity.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory properties. In particular:

- Carrageenan Edema Test : This test showed that related compounds (1-aryl and 2-aryl tetrahydroindazoles) demonstrated varying degrees of anti-inflammatory activity. Notably, the 1-aryl derivatives were more potent than their 2-aryl counterparts. The most active compound in this series had an ED50 value of 3.5 mg/kg .

Table 1: Summary of Biological Activities

Case Studies

While specific case studies on this compound are sparse due to limited literature directly addressing this compound, similar indazole structures have been extensively studied for their pharmacological properties.

Case Study Example

A study on a related indazole derivative demonstrated significant inhibition of the Bcr-Abl kinase in leukemia models. The compound exhibited IC50 values in the low nanomolar range against various cancer cell lines . This suggests that structural modifications in indazoles can lead to enhanced therapeutic profiles.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted cyclohexane derivatives with hydrazine analogs. For example, refluxing in acetic acid with sodium acetate as a catalyst facilitates the formation of the indazole core. Reaction optimization includes adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to aminothiazolone) and reflux duration (3–5 hours) to improve yields . Purification often involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

- Key Parameters :

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | Acetic acid | |

| Catalyst | Sodium acetate | |

| Yield | ~60–70% |

Q. How is the crystal structure of this compound characterized, and what are its critical bond parameters?

- Methodological Answer : X-ray crystallography reveals a triclinic lattice (space group P1) with unit cell dimensions a = 8.585 Å, b = 9.053 Å, c = 14.884 Å, and angles α = 94.68°, β = 90.19°, γ = 115.66° . Key bond angles include C13—O1—C2 at 123.97° and N1—N2—C17 at 110.81°, indicative of hydrogen bonding and planarity in the indazole ring .

- Structural Highlights :

| Bond Angle/Distance | Value | Significance |

|---|---|---|

| C7—C12 | 1.39 Å | Aromatic stability |

| N1—N2 | 1.34 Å | Indazole core rigidity |

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthetic pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches are used to simulate transition states and intermediates. For instance, ICReDD employs computational workflows to identify optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Virtual screening of substituent effects on the indazole ring can predict regioselectivity in alkylation or carboxylation reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data are addressed via complementary techniques:

- X-ray crystallography confirms absolute configuration (e.g., distinguishing C5 and C6 substituents) .

- 2D-NMR (COSY, HSQC) resolves overlapping signals in crowded regions (e.g., tetrahydroindazole protons) .

- High-resolution mass spectrometry (HRMS) validates molecular formula against competing isomers .

Q. How is the biological activity of this compound assessed in preclinical models?

- Methodological Answer : In vitro assays include:

- Enzyme inhibition : Testing against cyclooxygenase (COX) or kinases using fluorometric substrates .

- Antimicrobial activity : Agar dilution assays with MIC values reported against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values .

- Data Interpretation : Bioactivity is correlated with substituent effects (e.g., electron-withdrawing groups enhance COX-2 selectivity) .

Data Contradiction Analysis

Q. How do researchers address discrepancies in reported melting points or solubility profiles?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Strategies include:

- Thermogravimetric analysis (TGA) to assess purity and hydration states .

- HPLC purity checks (>95% purity threshold) .

- Comparative studies using standardized solvents (e.g., DMSO for solubility tests) .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing the synthesis of derivatives?

- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (acetic acid vs. ethanol). Response surface methodology (RSM) identifies interactions between factors, e.g., prolonged reflux improves yield but risks decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.